molecular formula C10H14ClNO2 B555902 D-Phenylalanine methyl ester hydrochloride CAS No. 13033-84-6

D-Phenylalanine methyl ester hydrochloride

Cat. No. B555902
CAS RN: 13033-84-6
M. Wt: 215.67 g/mol
InChI Key: SWVMLNPDTIFDDY-SBSPUUFOSA-N
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Description

“D-Phenylalanine methyl ester hydrochloride” is a compound that is useful in organic synthesis . It is used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines . It is a white solid and is slightly soluble in water .


Synthesis Analysis

“D-Phenylalanine methyl ester hydrochloride” can be synthesized from D-Phenylalanine and Acetyl chloride . It is also used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .


Molecular Structure Analysis

The molecular formula of “D-Phenylalanine methyl ester hydrochloride” is C10H14ClNO2 . Its linear formula is C6H5CH2CH(NH2)CO2CH3 · HCL . The molecular weight is 215.68 .


Chemical Reactions Analysis

“D-Phenylalanine methyl ester hydrochloride” is used in solution phase peptide synthesis . It is also used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .


Physical And Chemical Properties Analysis

“D-Phenylalanine methyl ester hydrochloride” is a white solid . It is slightly soluble in water . The melting point is 159-163 °C .

Scientific Research Applications

  • Enzymatic Synthesis of Oligopeptides : D-Phenylalanine methyl ester hydrochloride is used in enzymatic synthesis of oligopeptides, utilizing various proteases and cosolvents. This process is significant in peptide synthesis, particularly in homogeneous reaction media (Viswanathan et al., 2010).

  • Optical Resolution in Enzyme Reactions : It is used in optical resolution methods, where D,L-phenylalanine is hydrolyzed selectively by enzymes. This process is important in the separation and purification of amino acid isomers (Abe et al., 1997).

  • Extraction and Transport of Amino Acids : It is studied for its molecular recognition properties in extraction and transport processes, involving specific receptors and carriers. This application is crucial in the study of amino acid transport mechanisms (Cucolea et al., 2016).

  • Synthesis of Polyuridylyl-(5′→N)-Phenylalanine : This compound is used in the synthesis of specific polynucleotides, which is a key area in nucleic acid chemistry (Preobrazhenskaya et al., 1965).

  • Preparation as a Corrosion Inhibitor : It has been explored as a corrosion inhibitor for mild steel in acidic solutions, demonstrating its potential in industrial applications (Mobin et al., 2016).

  • Application in Stereospecific Hydrolysis : It is used in stereospecific hydrolysis reactions, which are fundamental in chiral chemistry and the resolution of racemic mixtures (Halwachs et al., 1977).

  • Synthesis and Properties in Polymer Chemistry : Its application in the synthesis of agarose-L-phenylalanine ester hydrogels indicates its relevance in polymer chemistry, particularly in creating materials with potential biomedical applications (Mehta et al., 2011).

Safety And Hazards

When handling “D-Phenylalanine methyl ester hydrochloride”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It is also advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467254
Record name D-Phenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Phenylalanine methyl ester hydrochloride

CAS RN

13033-84-6
Record name D-Phenylalanine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13033-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
A Dörr, WD Lubell - Peptide Science: Original Research on …, 2007 - Wiley Online Library
… A solution of pyridazinylalanine 14 (21 mg, 0.07 mmol), HOBt (10.1 mg, 0.07 mmol), DIEA (39 μl, 0.22 mmol) and L- or D-phenylalanine methyl ester hydrochloride (32.8 mg, 0.15 mmol) …
Number of citations: 16 onlinelibrary.wiley.com
KM Lambert, AW Medley, AC Jackson… - … syntheses; an annual …, 2019 - ncbi.nlm.nih.gov
A 1-L three-necked, round-bottomed flask (24/40)(Note 2)(Figure 1) is equipped with a Teflon-coated, oval, magnetic stir bar (2 cm× 2 cm× 4 cm) and L-phenylalanine methyl ester …
Number of citations: 5 www.ncbi.nlm.nih.gov
AA Dorr, L WD - de Montréal, 2007 - papyrus.bib.umontreal.ca
… purity of pyridazinylalanine 9 was ascertained after conversion to diastereomeric dipeptides 10 by coupling, respectively, to L-and D-phenylalanine methyl ester hydrochloride, using …
Number of citations: 3 papyrus.bib.umontreal.ca
H Zhao, SM Campbell, L Jackson, Z Song… - Tetrahedron …, 2006 - Elsevier
… licheniformis protease (subtilisin Carlsberg), d-phenylalanine methyl ester hydrochloride, l-phenylalanine methyl ester hydrochloride, and other reagents were purchased from the …
Number of citations: 143 www.sciencedirect.com
S DHANESHWAR - Citeseer
Aceclofenac is a nonsteroidal anti-inflammatory drug used to relieve inflammation and associated pain in various forms of arthritis and has become popular due to its stimulatory effects …
Number of citations: 2 citeseerx.ist.psu.edu
Y Meng, F Yang, W Long, W Xu - International Journal of Molecular …, 2018 - mdpi.com
… Dissolving D-phenylalanine methyl ester hydrochloride (2.2 g, 10.00 mmoL) in anhydrous CH 2 Cl 2 (50 mL), Et 3 N (2.2 g, 11.00 mmoL) and methyloxalyl chloride (1.3 g, 22.00 mmoL) …
Number of citations: 8 www.mdpi.com
L Zhang, WL Yuan, Z Zhang, GH Zhang… - Journal of Materials …, 2019 - pubs.rsc.org
… set out to introduce bio-based ionic nanofibers derived from amino acids (L-phenylalanine methyl ester hydrochloride ([L-PheC 1 ]Cl) and D-phenylalanine methyl ester hydrochloride ([…
Number of citations: 41 pubs.rsc.org
H Yan, J Huang, Y Jia, M Ma, H Ni… - Journal of Chemical …, 2023 - Wiley Online Library
… The appearance of peaks a and d indicate D-phenylalanine methyl ester hydrochloride and aniline were successfully bridged by triphosgene. Fig. S3 shows the 1HNMR spectrum of n-…
Number of citations: 0 onlinelibrary.wiley.com
X Pan, Z Liu - Tetrahedron, 2014 - Elsevier
… A pair of novel chiral auxiliaries SAMIQ/RAMIQ was synthesized from l- or d-phenylalanine methyl ester hydrochloride over six steps in 45.8% and 44.4% yield, respectively. The SAMIQ-…
Number of citations: 15 www.sciencedirect.com
MI Goldberg, JS Fruton - Biochemistry, 1969 - ACS Publications
… The enantiomer of this compound was prepared in 68% yield (mp 73-74) by the above method, with D-phenylalanine methyl ester hydrochloride as the starting material. This method …
Number of citations: 49 pubs.acs.org

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